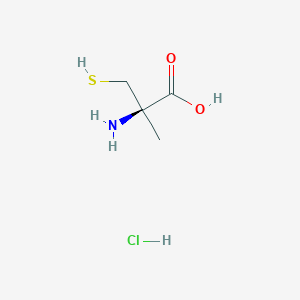

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

Vue d'ensemble

Description

®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative with a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction proceeds at room temperature, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of methanol and trimethylchlorosilane remains prevalent due to the simplicity and efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

Oxidation: Disulfides are the major products.

Reduction: Thiols are regenerated from disulfides.

Substitution: Various substituted amino acids and thiol derivatives are formed.

Applications De Recherche Scientifique

®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Serves as a precursor in the biosynthesis of proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This compound can also act as a reducing agent, influencing redox reactions within cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cysteine: Another amino acid with a thiol group, but without the methyl substitution.

Methionine: Contains a thioether group instead of a thiol group.

Homocysteine: Similar structure but with an additional methylene group.

Uniqueness

®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino and a thiol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Activité Biologique

(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention in various biological and chemical research fields due to its unique structural properties and potential therapeutic applications. This article delves into its biological activities, synthesis, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₁₀ClNO₂S, with a molecular weight of 171.65 g/mol. Its structure includes:

- Amino group (-NH₂)

- Thiol group (-SH)

- Methyl substitution on the central carbon atom

This unique combination allows the compound to participate in diverse biochemical reactions, influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The thiol group in the compound is known for its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory responses by influencing various signaling pathways, including the MAPK/ERK pathway .

- Protein Interaction : The compound can form complexes with proteins and enzymes, affecting their activity and stability. This property is particularly useful in protease research, where it serves as a non-canonical amino acid .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cysteine | Contains a thiol group | Essential for protein structure; lacks methyl substitution |

| Methionine | Contains a thioether group | Non-chiral; sulfur in a different functional group |

| Homocysteine | Similar backbone but with an additional methylene group | Involved in cardiovascular health pathways |

The chiral nature and specific functional groups of this compound enhance its reactivity and biological significance compared to these related compounds.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Use of appropriate precursors such as methylated amino acids.

- Reagents : Thiolating agents to introduce the mercapto group.

- Purification : Techniques like crystallization or chromatography to obtain pure hydrochloride salt.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antioxidant Activity Assessment : A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS).

- Inflammation Modulation : Research indicated that treatment with this compound lowered pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic benefits in inflammatory diseases .

- Protease Inhibition Studies : Investigations into its role as a non-canonical amino acid have shown that it can effectively inhibit certain proteases involved in disease processes, paving the way for novel drug design strategies .

Propriétés

IUPAC Name |

(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586594 | |

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148766-37-4 | |

| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.